N-Methoxysuccinyl-Ala-Ala-Pro-Val

Vue d'ensemble

Description

“N-Methoxysuccinyl-Ala-Ala-Pro-Val” is a chemical compound used in peptide synthesis. It facilitates the bonding of two amino acids during the synthesis process . It also serves as an irreversible inhibitor of trypsin, an enzyme .

Synthesis Analysis

Methods of synthesis for “N-Methoxysuccinyl-Ala-Ala-Pro-Val” have been reported . It’s used to measure neutrophil elastase activity in response to zinc supplementation using human and mice neutrophils in vitro .Molecular Structure Analysis

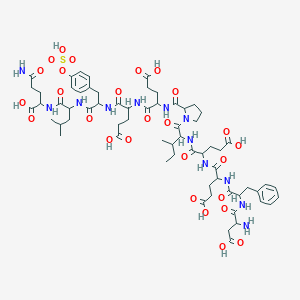

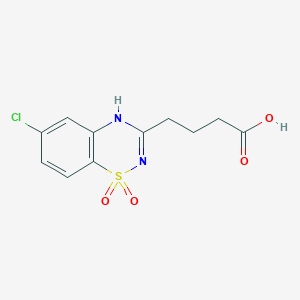

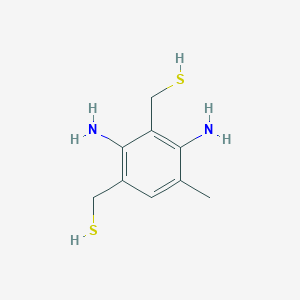

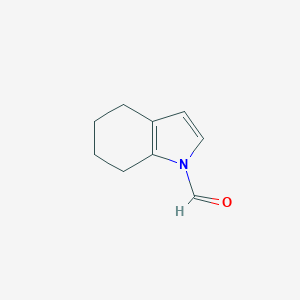

The empirical formula of “N-Methoxysuccinyl-Ala-Ala-Pro-Val” is C27H38N6O9 . Its molecular weight is 590.63 . The SMILES string representation of the molecule is[H][C@]1(CCCN1C(=O)C@HNC(=O)C@HNC(=O)CCC(=O)OC)C(=O)NC@@HC)C(=O)Nc2ccc(cc2)N+[O-] . Chemical Reactions Analysis

“N-Methoxysuccinyl-Ala-Ala-Pro-Val” is a highly sensitive peptide substrate that is hydrolyzed by both human and mouse neutrophil elastase and PR3, but not cathepsin G or chymotrypsin .Physical And Chemical Properties Analysis

“N-Methoxysuccinyl-Ala-Ala-Pro-Val” is a powder form compound . It’s soluble in DMF at 25 mg/mL, clear, colorless to light yellow . It’s stored at a temperature of -20°C .Applications De Recherche Scientifique

Elastase Assay Substrate

Scientific Field

Application Summary

N-Methoxysuccinyl-Ala-Ala-Pro-Val is used as a substrate in elastase assays . Elastase is a serine proteinase associated with inflammation and tissue degradation .

Methods of Application

The compound is added to a solution containing elastase, and the rate of enzymatic hydrolysis of the substrate is followed by the increase in absorbance due to the release of 4-nitroaniline .

Results or Outcomes

The compound is selectively hydrolyzed by elastase, and other elastase of different species and cells . This makes it a valuable tool for studying elastase activity in various biological samples .

Neutrophil Elastase Activity Measurement

Scientific Field

Application Summary

N-Methoxysuccinyl-Ala-Ala-Pro-Val has been used to measure neutrophil elastase activity in response to zinc supplementation using human and mice neutrophils in vitro .

Methods of Application

Neutrophils are isolated and treated with the compound. The rate of enzymatic hydrolysis of the substrate is followed by the increase in absorbance due to the release of 4-nitroanilide .

Results or Outcomes

The compound is selectively hydrolyzed by neutrophil elastase, providing a quantitative measure of the enzyme’s activity .

Study of Macrophage-Induced Inflammation

Application Summary

N-Methoxysuccinyl-Ala-Ala-Pro-Val has been used to study a novel mechanism of macrophage-induced inflammation: the release of macrophage extracellular traps (METs) .

Methods of Application

Human blood monocytes were isolated from whole blood of subjects with chronic obstructive pulmonary disease (COPD). The cells were cultured in media with GM-CSF to differentiate into blood monocyte-derived macrophages (BMDMs). The BMDMs were treated with the compound to determine intracellular localization by confocal microscopy and intracellular proteinase activity by DQ-Elastin assay .

Results or Outcomes

The compound was taken up by COPD BMDM, localized to the cytosol and nucleus, and retained proteinase activity in the cell. It induced MET release at doses as low as 50 nM .

Peptide Synthesis

Scientific Field

Application Summary

N-Methoxysuccinyl-Ala-Ala-Pro-Val, also known as MAAVP-CMK, is a chemical compound employed in peptide synthesis .

Methods of Application

The compound is used to facilitate the bonding of two amino acids during the synthesis process .

Results or Outcomes

MAAVP-CMK serves as an irreversible inhibitor of trypsin, an enzyme . This makes it a valuable tool in peptide synthesis, particularly in the production of trypsin-resistant peptides .

Anti-Aging and Skin Whitening Cosmeceutical Formulation

Scientific Field

Application Summary

N-Methoxysuccinyl-Ala-Ala-Pro-Val has been used in the development of a cosmeceutical anti-aging and skin whitening cream preparation . The compound was used in a study that aimed at developing a skincare formulation using ethanol leaves extract of Prunus persica (L.) loaded in solid lipid nanoparticles .

Methods of Application

The compound was used to assess the anti-elastase activity of the skincare formulation . The in-vitro cytotoxicity studies against a human keratinocytes cell line revealed the non-toxicity of the formulation .

Results or Outcomes

The skincare formulation showed good anti-elastase activity, comparable to that of N-Methoxysuccinyl-Ala-Ala-Pro-Val .

Elastase Assay Using Bone Marrow and Pancreatic Lysates

Application Summary

N-Methoxysuccinyl-Ala-Ala-Pro-Val has been used as a substrate in elastase assay using bone marrow lysates and pancreatic lysates .

Methods of Application

The compound is added to a solution containing elastase from bone marrow and pancreatic lysates, and the rate of enzymatic hydrolysis of the substrate is followed .

Results or Outcomes

The compound is selectively hydrolyzed by elastase, providing a quantitative measure of the enzyme’s activity .

Elastase Specific Inhibitor

Application Summary

N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone is a tetrapeptide, cell-permeable and non-cytotoxic inhibitor . It has been used as an elastase specific inhibitor .

Methods of Application

The compound is added to a solution containing elastase, and the rate of enzymatic hydrolysis of the substrate is followed .

Results or Outcomes

The compound serves as an irreversible inhibitor of elastase , providing a quantitative measure of the enzyme’s activity .

Peptide Synthesis

Application Summary

Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone, also known as MAAVP-CMK, is a chemical compound employed in peptide synthesis .

Safety And Hazards

When handling “N-Methoxysuccinyl-Ala-Ala-Pro-Val”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

2-[[1-[2-[2-[(4-methoxy-4-oxobutanoyl)amino]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O8/c1-11(2)17(21(31)32)24-19(29)14-7-6-10-25(14)20(30)13(4)23-18(28)12(3)22-15(26)8-9-16(27)33-5/h11-14,17H,6-10H2,1-5H3,(H,22,26)(H,23,28)(H,24,29)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYKVGBBBLUSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401255 | |

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxysuccinyl-Ala-Ala-Pro-Val | |

CAS RN |

107441-48-5 | |

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)

![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)